molecular formula C12H28N2O5 B1665983 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine CAS No. 72236-26-1

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine

Cat. No. B1665983
CAS RN: 72236-26-1
M. Wt: 280.36 g/mol
InChI Key: FOOPZYBJIJNBLQ-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine is a polyether compound with amine groups on both termini . This oligoether is potentially useful as a hydrophilic spacer and cross-linking agent between molecules and in the design of hydrophilic tethers for linking molecules to substrates .


Synthesis Analysis

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine involves the use of Amino-PEG5-Amine, which is composed of 5 PEG units with two amino groups . Amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

The molecular formula of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine is CHNO . The average mass is 280.361 Da and the monoisotopic mass is 280.199829 Da .


Chemical Reactions Analysis

The amine groups in 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it potentially useful as a hydrophilic spacer and cross-linking agent between molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine include a density of 1.0±0.1 g/cm3, boiling point of 300.9±27.0 °C at 760 mmHg, and a flash point of 111.8±23.6 °C . It has 5 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Ionophoric Properties

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine demonstrates enhanced ionophoric properties when converted by Fe3+ oxidation. This conversion leads to analogues of 15-crown-5 and 18-crown-6, highlighting its potential in ion transport and recognition studies (Raban, Greenblatt, & Kandil, 1983).

Complex Formation with Metal Salts

This chemical forms complexes with alkali and alkaline-earth metal salts in acetonitrile. It exhibits a high selectivity for lithium salts, making it a candidate for use in studies involving lithium and its applications (Solov'ev et al., 1991).

Probing Mixing Behavior in Phospholipids

The compound is used to probe the mixing behavior of unsaturated phosphocholines in fluid bilayers. This application is significant for understanding the properties of cell membranes and potentially for drug delivery systems (Otto et al., 2000).

Co-ordination with Uranium(VI)

The unique co-ordination of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine with uranium(VI) is of interest in nuclear chemistry and materials science. This compound acts as both a unidentate donor and a hydrogen bond acceptor (Rogers et al., 1989).

Application in Polymeric Materials

This chemical is a precursor for the synthesis of polyethyleneimine-based metal complexes. Its use in the synthesis of polymeric materials such as polyurethanes and polyamides is of great interest in materials science (Strasdeit, 1992).

Usage in Chemical Vapor Deposition

The compound has been used in the synthesis of volatile barium beta-diketonate polyether adducts. Its role in metalorganic chemical vapor deposition is essential for the preparation of thin films, an important process in materials science (Gardiner et al., 1991).

Biobased Diamines Production

Recent advances highlight the potential of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine in the production of bio-based diamines from renewable resources. This application is particularly relevant in the context of sustainable development and the production of environmentally friendly plastics (Wang et al., 2021).

Fluorescent Properties in Metal Complexes

The compound shows potential in the study of spectral-fluorescent properties of transition metal complexes. This application is important in the field of fluorescence spectroscopy and could have implications in materials science and sensor technology (Tsvirko et al., 2007).

Macrocyclic and Acyclic Complexes Synthesis

This chemical is involved in the synthesis of novel macrocyclic and acyclic complexes, particularly with uranyl ion. Such studies are significant in coordination chemistry and have potential applications in nuclear science and technology (Pospieszna-Markiewicz & Radecka-Paryzek, 2004).

CO2 Capture Technology

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine is used in CO2 absorption technologies. Its application in polyamine systems for CO2 capture showcases its potential in addressing environmental challenges related to greenhouse gas emissions (Bui et al., 2018).

Structural Studies

The structural analysis of derivatives of this compound, such as hexamethylene triperoxide diamine, contributes to a better understanding of their chemical properties. This information is crucial for applications in various fields, including explosives and polymer science (Schaefer, Fourkas, & Tiemann, 1985).

Polymer Synthesis

The compound is used in the synthesis of poly(phenylacetylene) derivatives bearing a crown cavity on the main chain. This application is relevant in polymer chemistry, particularly in the creation of specialized polymers with specific properties (Kakuchi et al., 2005).

Future Directions

The future directions of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine could involve its potential use as a hydrophilic spacer and cross-linking agent between molecules . It could be used in the design of hydrophilic tethers for linking molecules to substrates .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOPZYBJIJNBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575708
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine

CAS RN

72236-26-1
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 60 g of 1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane (0.118 mol), 14.8 g of hydrazine hydrate (0.296 mol) and 500 ml of ethanol were heated with mechanical stirring in a 100° C. oil bath for 3 hours. The mixture was then allowed to cool and was then filtered. The filter cake was washed four times with 300 ml portions of ethanol. The combined filtrates were concentrated to give 32.35 g of a yellow opaque glassy oil. Evaporative distillation at 150°-200° C. (0.01 mm) gave 22.82 g of a light yellow oil (69% yield).
Name
1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Caicedo, E Rivera, Y Valdez-Hernández… - Materials Chemistry and …, 2011 - Elsevier
Four novel liquid-crystalline azo-dyes bearing two amino-nitro substituted azobenzene units linked by a well-defined oligo(ethylene glycol) spacer (DIRED-PEG series): (E)-N,N′-(2,2′…
Number of citations: 13 www.sciencedirect.com
M Benincasa, M Francescon, M Fregonese… - Bioorganic & Medicinal …, 2015 - Elsevier
Two new synthetic ionophores in which the hydrophobic portion is represented by a short helical Aib-peptide (Aib = α-amino-isobutyric acid) and the hydrophilic one is a poly-amino (1a…
Number of citations: 5 www.sciencedirect.com
O Rathore, DY Sogah - Journal of the American Chemical Society, 2001 - ACS Publications
Selective replacement of the amorphous peptide domain of a spider silk with poly(ethylene glycol) gave N. clavipes silk-inspired polymers having similar solid-state structures and very …
Number of citations: 277 pubs.acs.org
RJ Taylor, MA Rangel, MB Geeson, P Sormanni… - scienceopen.com
All solvents and reagents were purchased from commercial sources and used without further purification. Petroleum ether 40-60, n-hexane, EtOAc and dichloromethane were distilled …
Number of citations: 0 www.scienceopen.com
N Mitchell, TL Kalber, MS Cooper, K Sunassee… - Biomaterials, 2013 - Elsevier
A series of metal-chelating lipid conjugates has been designed and synthesized. Each member of the series bears a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) …
Number of citations: 102 www.sciencedirect.com
X Lv, X Zheng, Z Yang, ZX Jiang - Organic & biomolecular chemistry, 2018 - pubs.rsc.org
Dual-functionalization of monodisperse oligoethylene glycols, especially hetero-functionalization, provides a series of highly valuable intermediates for life and materials sciences. …
Number of citations: 5 pubs.rsc.org
AH Jahromi, Y Fu, KA Miller, L Nguyen, LM Luu… - academia.edu
All reagents were purchased from commercial suppliers and used without further purification. Anhydrous solvents were obtained from an anhydrous solvent dispensing system. For all …
Number of citations: 0 www.academia.edu
AH Jahromi - 2013 - core.ac.uk
Myotonic dystrophy type 1 (DM1) is caused by an expanded CUG repeat (CUGexp) that sequesters muscleblind-like 1 protein (MBNL1), a protein that regulates alternative splicing. …
Number of citations: 2 core.ac.uk
P Jain - 2010 - digitalcommons.usf.edu
Inhibiting therapeutically important protein-protein interactions has been a tremendous challenge for medicinal chemists. The folded 3D structures of peptides and proteins, mainly …
Number of citations: 6 digitalcommons.usf.edu
O Yildirim, EC Izgu, M Damle, V Chalei, F Ji… - Cell reports, 2020 - cell.com
Many proteins that are needed for progression through S-phase are produced from transcripts that peak in the S-phase, linking temporal expression of those proteins to the time that …
Number of citations: 10 www.cell.com

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